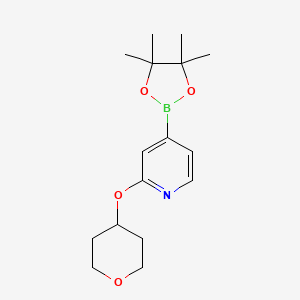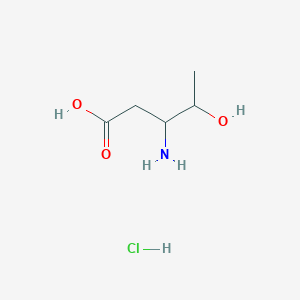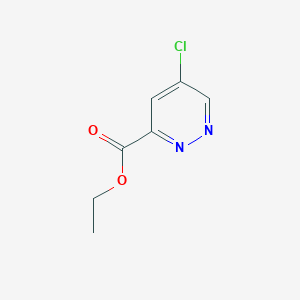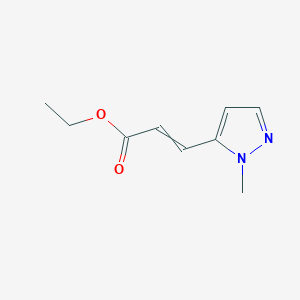![molecular formula C25H17Cl2N3 B13657159 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657159.png)
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is a complex heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
The synthesis of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The sequence includes Sonogashira cross-coupling followed by base-induced C–N cyclization to produce the desired compound . Industrial production methods often involve similar multi-step reactions, ensuring high purity and yield through optimized reaction conditions .
Analyse Des Réactions Chimiques
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Cyclization: The compound can be involved in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and bases for cyclization . Major products formed from these reactions often include various substituted pyrrolopyrazine derivatives .
Applications De Recherche Scientifique
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mécanisme D'action
The exact mechanism of action of 2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, some pyrrolopyrazine derivatives exhibit kinase inhibitory activity, suggesting that the compound may interfere with kinase signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2,7-Dichloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-chloro-7-iodo-5-(triphenylmethyl)-5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar structure but has different substituents, which may result in varied biological activities.
6-amino-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitriles: These derivatives also belong to the pyrrolopyrazine family and exhibit unique properties due to their specific functional groups.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H17Cl2N3 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
2,7-dichloro-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C25H17Cl2N3/c26-21-17-30(24-23(21)29-22(27)16-28-24)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
PSBMXXXPAOJLFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C5=NC(=CN=C54)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


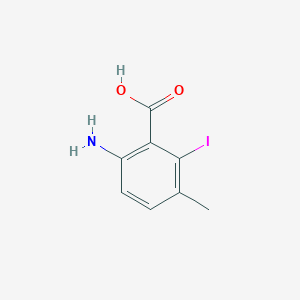
![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)

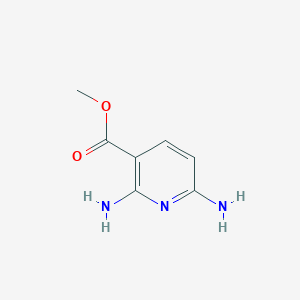
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)

